(Triphenyl-lambda5-phosphanylidene)azanium;dichloride
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Overview
Description
Bis-(triphenylphosphoranylidene) ammonium chloride: is a chemical compound with the molecular formula C36H30ClNP2 and a molecular weight of 574.03 g/mol . It is also known by other names such as Bis-(triphenylphosphine)iminium chloride and Hexaphenyldiphosphazenium chloride . This compound is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis-(triphenylphosphoranylidene) ammonium chloride typically involves the reaction of triphenylphosphine with ammonium chloride under specific conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of Bis-(triphenylphosphoranylidene) ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis-(triphenylphosphoranylidene) ammonium chloride undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides , while reduction can produce phosphines .
Scientific Research Applications
Bis-(triphenylphosphoranylidene) ammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis-(triphenylphosphoranylidene) ammonium chloride involves its role as a co-catalyst in various chemical reactions . The compound facilitates the transfer of electrons and ions between different phases, thereby enhancing the efficiency of the reactions . The molecular targets and pathways involved include the phosphine and ammonium groups, which interact with the reactants to form intermediate complexes .
Comparison with Similar Compounds
- Bis-(triphenylphosphine)iminium chloride
- Hexaphenyldiphosphazenium chloride
- Triphenylphosphine oxide
Uniqueness: Bis-(triphenylphosphoranylidene) ammonium chloride is unique due to its dual functionality as both a phosphine and ammonium compound . This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .
Properties
Molecular Formula |
C36H34Cl2N2P2 |
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Molecular Weight |
627.5 g/mol |
IUPAC Name |
(triphenyl-λ5-phosphanylidene)azanium;dichloride |
InChI |
InChI=1S/2C18H16NP.2ClH/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15,19H;2*1H |
InChI Key |
FIDMDGCZNJCLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
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